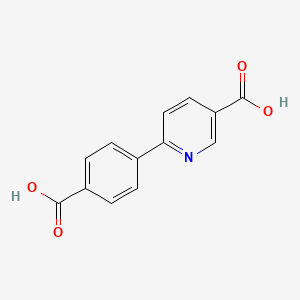

6-(4-Carboxyphenyl)nicotinic acid

概要

説明

6-(4-Carboxyphenyl)nicotinic acid: is an organic compound with the molecular formula C13H9NO4 . It is a derivative of nicotinic acid, featuring a carboxyphenyl group attached to the sixth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Carboxyphenyl)nicotinic acid typically involves the reaction of nicotinic acid with 4-carboxybenzaldehyde under specific conditions. One common method includes the use of a solvent such as N,N-dimethylformamide (DMF) and a catalyst like zinc nitrate. The reaction is carried out at elevated temperatures (around 130°C) for an extended period (approximately 72 hours) in an autoclave under high pressure .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions: 6-(4-Carboxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Nitro, halogenated, and other substituted derivatives.

科学的研究の応用

6-(4-Carboxyphenyl)nicotinic acid (C₁₃H₉NO₄), with a molecular weight of 243.22 g/mol and CAS Number 676339-81-4, is a compound featuring a nicotinic acid structure with a carboxyphenyl group substituted at the sixth position of the pyridine ring. It is used in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its dual functionality enhances its utility in both research and therapeutic contexts.

Chemistry

This compound is utilized as a building block in synthesizing metal-organic frameworks (MOFs) because it can coordinate with metal ions. It can also participate in reactions typical of carboxylic acids and aromatic compounds, making it useful for chemical modifications in synthetic pathways.

Biology

In biological research, this compound is studied as a ligand in enzyme inhibition and receptor binding studies. Its structure allows it to interact with nicotinic acetylcholine receptors, which are crucial in various physiological processes. The carboxyphenyl group enhances its binding affinity to molecular targets, leading to the modulation of biochemical pathways.

Medicine

Derivatives of this compound are explored for potential therapeutic uses, including anti-inflammatory and anticancer properties. Research suggests it has potential as an anti-inflammatory agent and in modulating neurotransmitter systems.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Chemical Reactions

This compound can undergo several chemical reactions due to its functional groups:

- Oxidation Produces quinones and other oxidized derivatives.

- Reduction Results in alcohols and other reduced forms.

- Substitution Yields nitro, halogenated, and other substituted derivatives.

Case Study: Nicotinic Acid in Bipolar Disorder Treatment

A case study reported the long-term effectiveness of nicotinic acid in treating a patient with bipolar II disorder . The patient, a man born in 1945 with a history of depression and hypomania, had been treated with lithium and other medications for years. In October 2005, he was prescribed Niaspan (nicotinic acid extended release) for anxiety and depression .

Treatment and Results

The dosage was increased to 1000 mg twice a day. After three weeks, the patient felt somewhat better, and after six weeks, he reported significant improvement. By January 2006, he had stopped taking diazepam and felt more stable with less anxiety, impulsivity, aggression, and depression. By May 2006, he stopped the antidepressant moclobemide, and by August 2006, he discontinued lithium .

Long-Term Effects

Over the next several years, the patient continued to take nicotinic acid. He reported that when he forgot or chose not to take it, he experienced irritation, nervousness, restlessness, and itchiness. When he resumed taking 1000 mg, he felt better within 12 hours. Even when Niaspan was taken off the market and replaced with other forms of nicotinic acid, the patient found a positive psychiatric effect .

Side Effects

Over 12 years, the patient experienced only a few minor adverse effects. His blood pressure stabilized, and while he experienced flushing more often when changing to immediate-release nicotinic acid, he did not find it problematic. Liver enzyme levels in the blood remained normal .

作用機序

The mechanism of action of 6-(4-Carboxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxyphenyl group enhances its binding affinity to these targets, leading to inhibition or activation of various biochemical pathways. The compound’s ability to coordinate with metal ions also plays a crucial role in its mechanism of action .

類似化合物との比較

4-Carboxyphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a nicotinic acid moiety.

6-(4-Carboxyphenyl)pyridine: Similar structure but lacks the carboxyl group on the pyridine ring.

Uniqueness: 6-(4-Carboxyphenyl)nicotinic acid is unique due to its dual functional groups (carboxyphenyl and nicotinic acid), which provide versatile reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic frameworks and coordination compounds .

生物活性

6-(4-Carboxyphenyl)nicotinic acid, also known as EVT-3166549, is a compound structurally related to nicotinic acid, a vital nutrient in the B-vitamin complex. This compound has garnered attention for its potential biological activities, including anti-inflammatory effects and interactions with neurotransmitter systems. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₃H₉NO₄ and a molecular weight of 243.22 g/mol. Its structure features a pyridine ring substituted at the 6-position with a carboxyphenyl group. This configuration endows the compound with unique reactivity due to the presence of both carboxylic acid and aromatic functionalities.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉NO₄ |

| Molecular Weight | 243.22 g/mol |

| Functional Groups | Carboxylic acid, Aromatic |

| CAS Number | 676339-81-4 |

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory properties. The compound's structural similarity to nicotinic acid suggests it could modulate inflammatory pathways. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses in various diseases.

Interaction with Nicotinic Acetylcholine Receptors

The compound interacts with nicotinic acetylcholine receptors (nAChRs), which play essential roles in neurotransmission and cognitive functions. Studies have demonstrated that this compound can enhance synaptic transmission, suggesting its potential use in cognitive enhancement therapies.

Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these strains were recorded in studies, highlighting the compound's potential as an antibacterial agent.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 |

| Staphylococcus epidermidis ATCC 12228 | 1.95 |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of nicotinic acid, including this compound. For instance, a study published in March 2022 synthesized various acylhydrazones from nicotinic acid derivatives, demonstrating significant antibacterial activity against resistant strains of bacteria .

Additionally, molecular docking studies suggest that the binding affinity of this compound to nAChRs could be utilized for developing new therapeutic agents targeting neurodegenerative diseases.

特性

IUPAC Name |

6-(4-carboxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)11-6-5-10(7-14-11)13(17)18/h1-7H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXRBGAQGOLFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20687453 | |

| Record name | 6-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676339-81-4 | |

| Record name | 6-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。